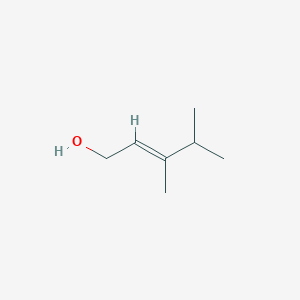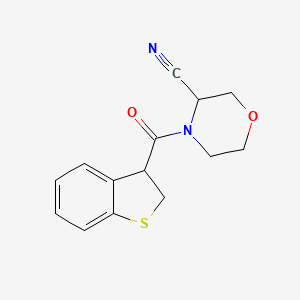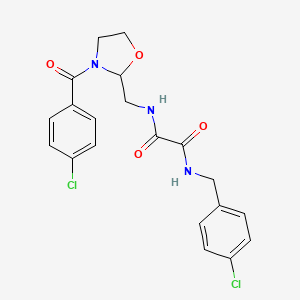
3,4-Dimethylpent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethylpent-2-en-1-ol is a chemical compound with the CAS Number: 1623076-33-4 . It is a liquid at room temperature . The molecular weight of this compound is 114.19 .
Molecular Structure Analysis
The molecular formula of this compound is C7H14O . It has a monoisotopic mass of 114.104462 Da .Physical and Chemical Properties Analysis
This compound has a density of 0.8±0.1 g/cm3 . It has a boiling point of 159.5±8.0 °C at 760 mmHg . The compound has a vapour pressure of 0.9±0.6 mmHg at 25°C . The enthalpy of vaporization is 46.1±6.0 kJ/mol . The flash point is 58.6±8.3 °C .Applications De Recherche Scientifique
Ene Reaction with Singlet Oxygen and Other Enophiles
The ene reaction of singlet oxygen, triazolinedione (TAD), and nitrosoarene with 3,4-dimethylpent-2-en-1-ol leads to the formation of threo-configured ene products. This reaction is influenced by the hydroxy-group directivity and hydrogen bonding, which significantly affect the diastereoselectivity and regioselectivity of the products. Notably, a dichotomy in regioselectivity was observed when using different enophiles, revealing insights into the mechanistic aspects of these reactions (Adam et al., 2002).
Synthesis of 4-Aminocyclopent-2-enones
A novel approach was developed to synthesize 4-aminocyclopent-2-enones, where 3,5-dimethylpyran-3,4-diol was used as a substrate. This synthesis method highlights the versatility of this compound derivatives in the synthesis of biologically active compounds. The resulting 4-aminocyclopent-2-enones can serve as precursors for the preparation of 4-aminocarbocyclic nucleosides, showcasing the compound's potential in medicinal chemistry (Li et al., 2011).
Spectroscopic Identification in Catalytic Studies
The use of this compound in catalytic studies was highlighted in the homogeneous catalytic hydroformylation of 3,3-dimethylbut-1-ene. The study involved the use of band-target entropy minimization (BTEM) for the spectral reconstruction of in-situ FTIR spectroscopic data, providing detailed insights into the catalytic process and the formation of various organic products (Li, Widjaja, & Garland, 2003).
Safety and Hazards
The compound has been assigned the signal word “Warning” according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statements associated with it are H226, H315, H319, and H335 . These indicate that the compound is flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
(E)-3,4-dimethylpent-2-en-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(2)7(3)4-5-8/h4,6,8H,5H2,1-3H3/b7-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFZFIJQVBUIVBK-QPJJXVBHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=CCO)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)/C(=C/CO)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1623076-33-4 |
Source


|
| Record name | 3,4-dimethylpent-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylic Acid](/img/structure/B2891194.png)
![1-(3-fluorophenyl)-3-(2-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2891196.png)

![Tert-butyl (3S,4S)-3-hydroxy-4-[methyl(prop-2-enoyl)amino]-3,4-dihydro-2H-quinoline-1-carboxylate](/img/structure/B2891199.png)
![2-Ethyl-5-((2-fluorophenyl)(3-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2891203.png)
![(5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2891204.png)



![(3Z)-3-[(4-chlorophenyl)methylidene]-5-(4-phenoxyphenyl)-2,3-dihydrofuran-2-one](/img/structure/B2891211.png)



![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2891215.png)
